molecular formula C14H11IO2 B4199293 2-[(2-Iodophenyl)methoxy]benzaldehyde

2-[(2-Iodophenyl)methoxy]benzaldehyde

Cat. No.: B4199293
M. Wt: 338.14 g/mol
InChI Key: UMXYAWQAPONXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Iodophenyl)methoxy]benzaldehyde is a synthetic benzaldehyde derivative designed for specialized chemical and pharmaceutical research applications. This compound integrates a benzaldehyde core, a known versatile intermediate in organic synthesis , with a 2-iodobenzyl ether moiety. This specific structure makes it a valuable bifunctional building block. The aldehyde group (-CHO) is highly reactive, readily participating in condensation reactions such as the formation of Schiff bases, or serving as a starting point for reduction to alcohols or oxidation to carboxylic acids. The ortho-iodo substituent on the benzyl group is particularly significant in modern synthetic methodology, as it can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira reactions) to construct more complex biaryl or conjugated molecular architectures. As a specialty chemical, 2-[(2-Iodophenyl)methoxy]benzaldehyde is primarily used in medicinal chemistry as a precursor for the development of novel bioactive molecules and potential pharmaceutical candidates. Its application extends to materials science, where it can serve as a monomer or intermediate in the synthesis of functionalized polymers and organic ligands. The mechanism of action for any resulting compound is highly dependent on the final synthesized structure. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-iodophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXYAWQAPONXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodophenyl)methoxy]benzaldehyde typically involves the reaction of 2-iodobenzyl alcohol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-iodobenzyl alcohol is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-[(2-Iodophenyl)methoxy]benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Major Products

    Oxidation: 2-[(2-Iodobenzyl)oxy]benzoic acid.

    Reduction: 2-[(2-Iodobenzyl)oxy]benzyl alcohol.

    Substitution: 2-[(2-Azidobenzyl)oxy]benzaldehyde.

Scientific Research Applications

2-[(2-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzaldehyde Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Reactivity
2-[(2-Iodophenyl)methoxy]benzaldehyde 2-iodophenyl methoxy 318.12 Halogen bonding, cross-coupling
2-[(2-Chlorophenyl)methoxy]benzaldehyde 2-chlorophenyl methoxy 246.69 Antimicrobial agents, intermediates
2-[(4-Bromobenzyl)oxy]benzaldehyde 4-bromobenzyl methoxy 291.14 Suzuki coupling precursors
2-(4-Methoxyphenoxy)benzaldehyde 4-methoxyphenoxy 228.25 Photocatalysts, polymer synthesis
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Triazole-methoxy 295.29 Anticancer agents, click chemistry

Key Observations :

  • Electron-Withdrawing Groups: The 2-iodophenyl group is more electron-withdrawing than 4-methoxyphenoxy, altering the aldehyde's electrophilicity and reactivity in condensation reactions .

Key Observations :

  • Transition Metal Catalysis : The iodine substituent in 2-[(2-Iodophenyl)methoxy]benzaldehyde may necessitate optimized catalytic systems (e.g., Pd/Cu) due to steric hindrance, contrasting with the straightforward Grignard approaches for chlorinated analogs .
  • Click Chemistry : Triazole-containing derivatives (e.g., 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) exhibit modular synthesis via azide-alkyne cycloaddition, enabling rapid diversification for drug discovery .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Boiling Point (°C) Melting Point (°C) Solubility (Polar Solvents)
2-[(2-Iodophenyl)methoxy]benzaldehyde ~300 (est.) 90–95 (est.) Moderate (DMSO, DMF)
2-Methoxybenzaldehyde 266.5 High (EtOH, CHCl3)
2-Hydroxy-4-methoxybenzaldehyde N/A 45–50 High (MeOH, H2O)
2-[(4-Bromobenzyl)oxy]benzaldehyde N/A 80–85 Low (Hexane)

Key Observations :

  • Solubility : The iodine atom reduces solubility in polar solvents compared to methoxy or hydroxyl derivatives .
  • Thermal Stability : Higher molecular weight and iodine content likely increase the boiling point relative to 2-methoxybenzaldehyde .

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-[(2-Iodophenyl)methoxy]benzaldehyde?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and aromatic proton environments. 1^1H NMR identifies the aldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm), while 13^13C NMR confirms the carbonyl carbon (δ ~190 ppm). Mass spectrometry (MS) via electron ionization (EI) or high-resolution methods (HRMS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects the aldehyde C=O stretch (~1700 cm1^{-1}) and aryl C-I vibrations (~500 cm1^{-1}). Cross-validation with elemental analysis ensures purity .

Q. What synthetic routes are commonly employed for synthesizing 2-[(2-Iodophenyl)methoxy]benzaldehyde?

  • Methodological Answer : A two-step approach is typical: (i) Methylation : React 2-iodophenol with methyl iodide under basic conditions (e.g., K2_2CO3_3) to form 2-iodoanisole. (ii) Aldehyde Introduction : Use a Friedel-Crafts formylation with dichloromethyl methyl ether (DCME) and AlCl3_3 or Vilsmeier-Haack reagent (POCl3_3, DMF). Optimize solvent (e.g., DCM or toluene) and temperature (0–25°C) to minimize side reactions. Yields depend on steric hindrance from the iodophenyl group .

Q. What safety precautions are essential when handling 2-[(2-Iodophenyl)methoxy]benzaldehyde?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coat, goggles). Avoid inhalation/contact due to potential aldehyde reactivity. Store in airtight containers away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15+ minutes. Follow protocols for halogenated waste disposal .

Advanced Research Questions

Q. How do steric effects from the 2-iodophenyl group influence reaction pathways in cross-coupling reactions?

  • Methodological Answer : The bulky iodine atom at the ortho position creates steric hindrance, reducing reactivity in nucleophilic substitutions. For Suzuki-Miyaura couplings, use Pd catalysts with bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies show slower reaction rates compared to non-iodinated analogs; adjust equivalents of coupling partners (e.g., aryl boronic acids) and heating (60–80°C) to compensate .

Q. What strategies resolve conflicting data between HPLC purity assays and NMR quantification?

  • Methodological Answer : (i) HPLC Optimization : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% TFA) to separate degradation products. Compare retention times with standards. (ii) NMR Internal Standards : Add a known quantity of 1,3,5-trimethoxybenzene as an internal reference. Integrate peaks for aldehyde (δ 10 ppm) and standard to calculate purity. Discrepancies often arise from UV-inactive impurities (e.g., salts) in HPLC; cross-check with mass balance analysis .

Q. How does the iodine substituent impact the compound’s photophysical properties in fluorescence studies?

  • Methodological Answer : The heavy atom effect from iodine enhances intersystem crossing, reducing fluorescence quantum yield but increasing phosphorescence. Use time-resolved spectroscopy to differentiate emission lifetimes. Compare with bromo/chloro analogs: iodine’s larger atomic radius red-shifts absorption maxima (~5–10 nm) due to increased conjugation disruption .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on 2-[(2-Iodophenyl)methoxy]benzaldehyde?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The aldehyde group is electron-withdrawing, directing electrophiles (e.g., NO2+_2^+) to the meta position relative to the methoxy group. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric/electronic effects .

Q. How can crystallographic data resolve ambiguity in the spatial orientation of the iodophenyl moiety?

  • Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles between the benzaldehyde and iodophenyl rings. For example, in analogs like 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, aromatic rings are often perpendicular (dihedral angle ~78°). Use SHELX software for refinement; weak hydrogen bonds (C–H···O) and π-π interactions stabilize the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Iodophenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(2-Iodophenyl)methoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.